VEID-AFC Substrate Specificity: Quantitative Cross-Reactivity Profile Versus Caspase-3 and Caspase-7
VEID-AFC is preferentially cleaved by caspase-6; however, quantitative cross-reactivity with caspase-3 and caspase-7 occurs at higher enzyme concentrations. At 100 µM VEID-AFC incubated with varying amounts of recombinant caspase-3, caspase-6, or caspase-7, caspase-6 generated the highest reaction velocity, confirming preferential recognition [1]. Crucially, at 5 µM VEID-AFC with 0.5 µM caspase-6 versus caspase-3, an 8-fold higher molar concentration of caspase-3 than caspase-6 was required to generate a higher cleavage signal than that produced by caspase-6 [1].
| Evidence Dimension | Caspase-6 versus caspase-3 cross-reactivity (relative enzyme concentration to achieve equal or greater signal) |
|---|---|
| Target Compound Data | 0.5 µM caspase-6 generates baseline cleavage signal with 5 µM VEID-AFC |
| Comparator Or Baseline | Caspase-3 at 5 µM VEID-AFC substrate concentration |
| Quantified Difference | 8-fold higher molar concentration of caspase-3 required to generate a higher signal than 0.5 µM caspase-6 |
| Conditions | 5 µM VEID-AFC incubated with 0.5 µM caspase-6 or varying caspase-3 concentrations for 1 h at 37°C; fluorescence monitored over time; initial linear portion used for velocity calculation |
Why This Matters
This quantitative cross-reactivity profile enables users to determine whether observed VEID-AFC cleavage in complex biological samples (e.g., cell lysates containing multiple caspases) reflects genuine caspase-6 activity or requires orthogonal validation, a critical consideration for experimental design and data interpretation.
- [1] Ehrnhoefer DE, Skotte NH, Savill J, et al. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture. PLoS ONE. 2011;6(11):e27680. Figure 1A-B. View Source
